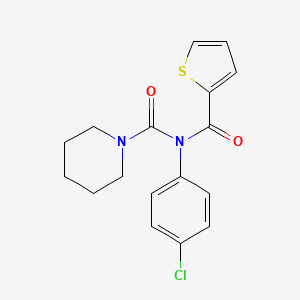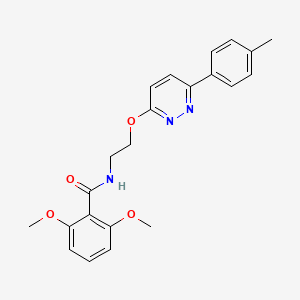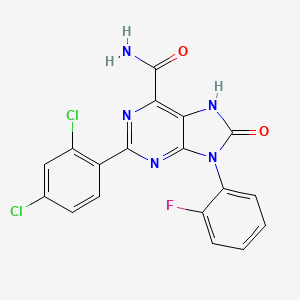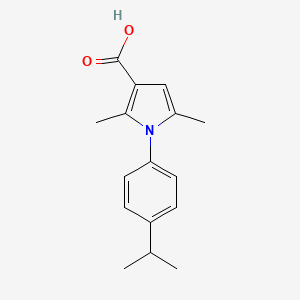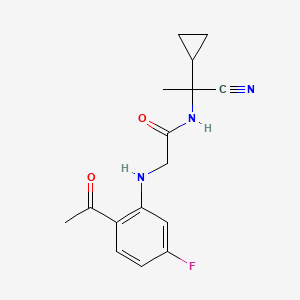
2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound. It is characterized by the presence of an acetyl group, a fluoroaniline moiety, a cyano group, and a cyclopropylethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluoroaniline intermediate: This could involve the nitration of a fluorobenzene derivative followed by reduction to form the fluoroaniline.
Acetylation: The fluoroaniline intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions.
Formation of the cyano-cyclopropylethyl group: This step might involve the reaction of a suitable precursor with cyanogen bromide and a cyclopropyl derivative.
Coupling reaction: The final step involves coupling the acetylated fluoroaniline with the cyano-cyclopropylethyl group under appropriate conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the production of pharmaceuticals or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Modulate signaling pathways: Influencing cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Acetyl-5-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
2-(2-Acetyl-5-bromoanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluoro group in 2-(2-Acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide may confer unique properties such as increased metabolic stability or altered biological activity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
2-(2-acetyl-5-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-10(21)13-6-5-12(17)7-14(13)19-8-15(22)20-16(2,9-18)11-3-4-11/h5-7,11,19H,3-4,8H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANSZBIAFDDQIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)NCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2374635.png)
![1-[6-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2374637.png)
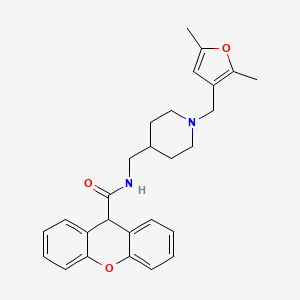
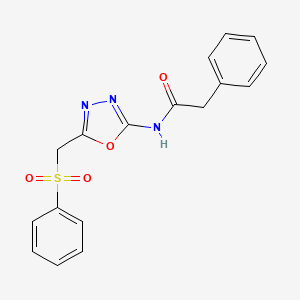

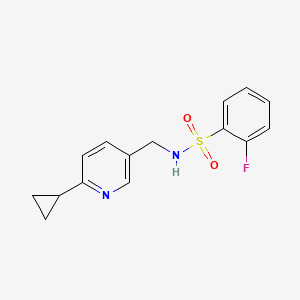
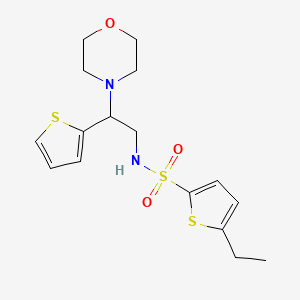

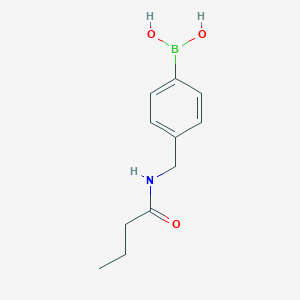
![[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2374651.png)
